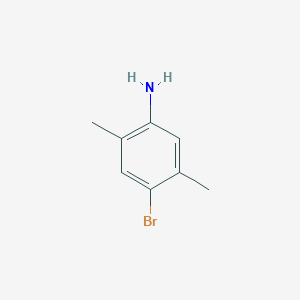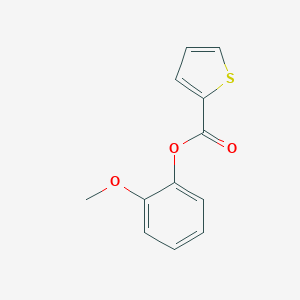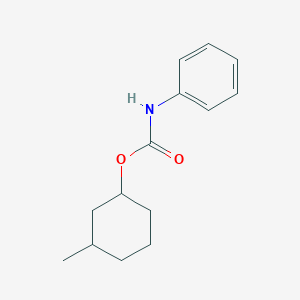
(3-methylcyclohexyl) N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylcyclohexyl) N-phenylcarbamate, also known as Mecarbinate, is a chemical compound that is commonly used in scientific research. It belongs to the class of carbamate compounds and is widely used as a reagent in organic synthesis. In
Wirkmechanismus
The mechanism of action of (3-methylcyclohexyl) N-phenylcarbamate is not well understood. However, it is believed that (3-methylcyclohexyl) N-phenylcarbamate acts as a carbamate inhibitor by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects:
(3-methylcyclohexyl) N-phenylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, (3-methylcyclohexyl) N-phenylcarbamate has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. Physiologically, (3-methylcyclohexyl) N-phenylcarbamate has been shown to have anticonvulsant and antinociceptive properties. It has also been shown to improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-methylcyclohexyl) N-phenylcarbamate in lab experiments is that it is readily available and relatively inexpensive. Additionally, (3-methylcyclohexyl) N-phenylcarbamate is easy to handle and has a long shelf life. However, one limitation of using (3-methylcyclohexyl) N-phenylcarbamate is that its mechanism of action is not well understood. This makes it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research involving (3-methylcyclohexyl) N-phenylcarbamate. One direction is to further investigate its mechanism of action and its effects on acetylcholinesterase activity. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, (3-methylcyclohexyl) N-phenylcarbamate could be used as a tool for studying the role of acetylcholine in cognitive function and memory retention.
Synthesemethoden
(3-methylcyclohexyl) N-phenylcarbamate can be synthesized by reacting 3-methylcyclohexylamine and phenyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields (3-methylcyclohexyl) N-phenylcarbamate as a white solid in good yield.
Wissenschaftliche Forschungsanwendungen
(3-methylcyclohexyl) N-phenylcarbamate is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize various compounds such as esters, amides, and ureas. (3-methylcyclohexyl) N-phenylcarbamate is also used as a protecting group for amines and alcohols. Additionally, (3-methylcyclohexyl) N-phenylcarbamate is used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
6617-95-4 |
|---|---|
Produktname |
(3-methylcyclohexyl) N-phenylcarbamate |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(3-methylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
CBONEEFQGRAUFJ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
6617-95-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



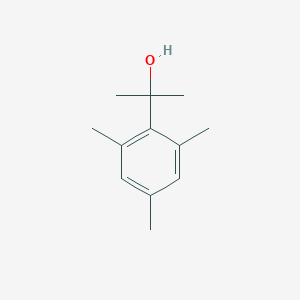
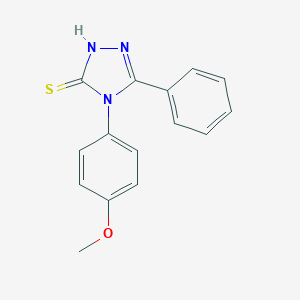
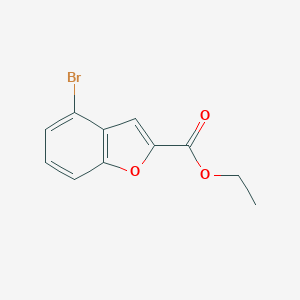
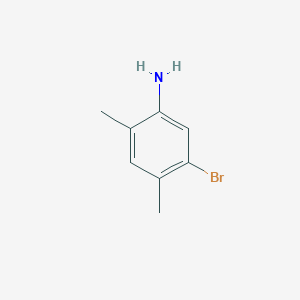
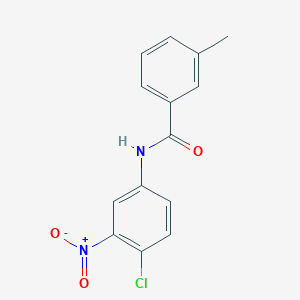
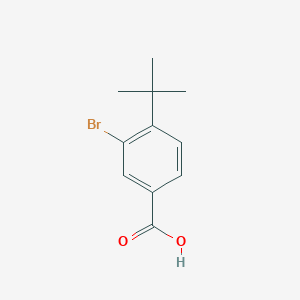
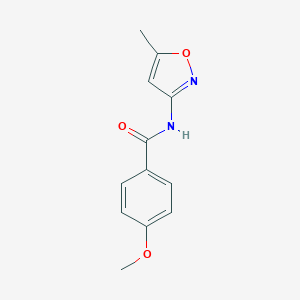
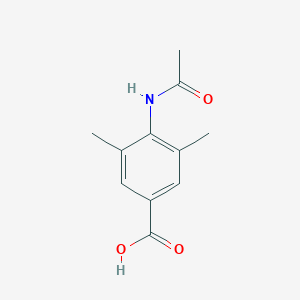
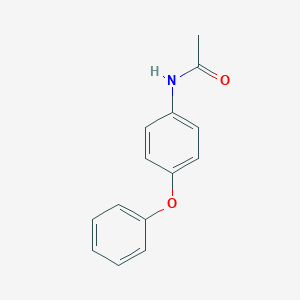
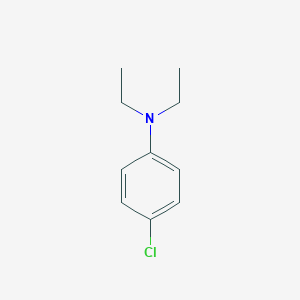
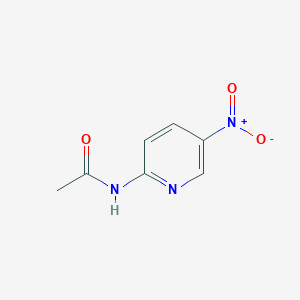
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
